2,2,3,3-Tetrafluorooxetane
Overview
Description
2,2,3,3-Tetrafluorooxetane is a fluorinated organic compound with the molecular formula C₃H₂F₄O It is a four-membered ring structure containing one oxygen atom and four fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetrafluorooxetane can be synthesized through the reaction of tetrafluoroethylene with a formaldehyde source in the presence of anhydrous hydrogen fluoride. The reaction is typically carried out in the presence of polyfluoroalkylcarboxylic acid or its ester, which acts as a catalyst to enhance the reaction yield . The general reaction scheme is as follows:
C2F4+CH2O→C3H2F4O
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. The process is designed to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluorooxetane undergoes various chemical reactions, including nucleophilic substitution, polymerization, and radical reactions. Some of the notable reactions are:
Nucleophilic Substitution: Reacts with organolithium reagents to form 1,1,3-trisubstituted 2,2-difluoropropan-1-ols.
Polymerization: Can polymerize in the presence of alkali metal halides to form polyfluorinated polymers.
Radical Reactions: Reacts with silyl enol ethers in the presence of a radical initiator to form coupling products.
Common Reagents and Conditions
Organolithium Reagents: Used for nucleophilic substitution reactions.
Grignard Reagents: Lead to the formation of 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols.
Radical Initiators: Employed in radical reactions with silyl enol ethers.
Major Products Formed
1,1,3-Trisubstituted 2,2-Difluoropropan-1-ols: From nucleophilic substitution with organolithium reagents.
Polyfluorinated Polymers: From polymerization reactions.
Coupling Products: From radical reactions with silyl enol ethers.
Scientific Research Applications
2,2,3,3-Tetrafluorooxetane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated compounds and polymers.
Materials Science: Employed in the production of high-performance materials with enhanced chemical and thermal stability.
Biology and Medicine:
Industry: Utilized in the manufacture of specialty chemicals, coatings, and lubricants.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluorooxetane exerts its effects is primarily through its reactivity with nucleophiles and its ability to undergo polymerization. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved include interactions with nucleophilic sites and radical initiators, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropanol: Similar in structure but lacks the oxetane ring.
2,2,3,3-Tetrafluorobutane: A linear analog with similar fluorine content.
2,2,3,3-Tetrafluorocyclobutane: A cyclic compound with a four-membered ring but different reactivity.
Uniqueness
2,2,3,3-Tetrafluorooxetane is unique due to its oxetane ring structure, which imparts distinct chemical properties compared to its linear and cyclic analogs. The presence of the oxetane ring enhances its reactivity and potential for polymerization, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluorooxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O/c4-2(5)1-8-3(2,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWDLJKVZZRPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880152 | |
Record name | 2,2,3,3-Tetrafluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-63-9 | |
Record name | 2,2,3,3-Tetrafluorooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3-Tetrafluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-Tetrafluorooxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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